molecular formula C6H7N3O3 B1378545 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one CAS No. 1368382-45-9

1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B1378545
CAS No.: 1368382-45-9
M. Wt: 169.14 g/mol
InChI Key: HYOCXDWDAGEALZ-UHFFFAOYSA-N
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Description

Historical Context and Development of Nitropyrazole Derivatives

The development of nitropyrazole derivatives represents a fundamental advancement in heterocyclic chemistry that began in the early 20th century. Historical research demonstrates that the direct nitration of pyrazole using nitric acid or nitric acid-sulfuric acid mixture leads to substitution in the 4-position, establishing foundational synthetic pathways. The pioneering work of Hüttel and Büchele synthesized N-nitropyrazole and its substituted derivatives, describing the rearrangement of N-nitropyrazoles to the 4-nitropyrazole derivatives in sulfuric acid solution under cold conditions.

In 1971, J. W. A. M. Janssen and colleagues conducted groundbreaking research on different nitration systems for pyrazole N-nitration and C-nitration, investigating the rearrangement reaction of the nitro group on the 1-position nitrogen of the pyrazole ring. Their work identified the rearrangement mechanism as σ rearrangement, utilizing this reaction to synthesize 3-nitropyrazole and 3,5-dinitropyrazole compounds. The nitric acid-acetic anhydride nitration system was characterized by moderate reaction conditions, medium nitration ability, low acidity, and poor protonation ability, typically used for nitration of amine compounds with efficiency around 50%.

Subsequent developments in the 1970s included the work of Latypov and Silevich, who diazotized 3-amino-4-nitropyrazole to synthesize dinitropyrazole with a yield of 36%. Vinogradov and Cherkasova later nitrated 3-nitro-4-cyanopyrazole to synthesize dinitropyrazole, expanding the synthetic repertoire for these important intermediates. These historical developments established the foundation for modern nitropyrazole chemistry and the eventual synthesis of complex derivatives like 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one.

The synthesis of 3-nitropyrazole as an important intermediate has evolved considerably over time. In 1970, Habraken and co-authors first reported synthesis of 3-nitropyrazole by dissolving N-nitropyrazole in anisole for 10 hours at 145°C. Later, Verbruggen and colleagues synthesized 3-nitropyrazole from diazomethane and chloronitroethylene by one-step cyclization, though this reaction was considered high-risk due to the extremely reactive raw materials.

Significance in Heterocyclic Chemistry

Heterocyclic compounds containing nitrogen atoms represent one of the most important classes of organic molecules in contemporary chemistry. Nitrogen heterocyclic energetic materials that possess large numbers of nitrogen-nitrogen bonds and carbon-nitrogen bonds with high energy can form large π bonds similar to benzene, endowing these compounds with low sensitivity, high positive heat of formation, and good thermal stability. The low percentage of carbon and nitrogen in these compounds typically leads to high density and favorable oxygen balance characteristics.

The significance of nitropyrazoles in heterocyclic chemistry stems from their unique electronic structure and stability. As outstanding representatives of nitrogen heterocyclic compounds, nitropyrazoles and their derivatives are aromatic stable substances with π electrons in their structures. The system readily undergoes electrophilic substitution reactions such as nitration, sulfonation, and halogenation. These compounds are characterized by oxidation resistance, heat resistance, and hydrolysis resistance, making them widely applicable in civil fields including medicine, pesticides, photosensitive materials, and fine chemicals.

The compactness, stability, and modifiability of the molecular structure of pyrazoles make nitration and derivatization relatively straightforward processes. The ring tension in the structures of nitropyrazoles and their derivatives is substantial, and the density and nitrogen content of nitropyrazoles increase with the presence of nitro groups on the ring. The oxygen balance approaches the ideal value, which can improve the detonation performance of target compounds. This fundamental understanding has enabled the synthesis of many energetic compounds based on nitropyrazoles, which have found applications in highly energy insensitive explosives, propellants, pyrotechnic agents, and other specialized fields.

Position of this compound in Pyrazole Chemistry

This compound occupies a distinctive position within the broader classification of pyrazole derivatives due to its specific substitution pattern and functional group arrangement. The compound features a nitro group at the 3-position of the pyrazole ring, which is significant for its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. The structure consists of a pyrazole ring substituted with a methyl group and an ethanone moiety, contributing to its unique chemical and physical properties.

Table 1: Structural Characteristics of this compound

Property Value Source
Chemical Abstracts Service Number 1368382-45-9
Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
MDL Number MFCD22067500
IUPAC Name 1-(2-methyl-5-nitropyrazol-3-yl)ethanone
SMILES Notation CC(=O)C1=CC(=NN1C)N+[O-]
Standard InChI InChI=1S/C6H7N3O3/c1-4(10)5-3-6(9(11)12)7-8(5)2/h3H,1-2H3

The compound belongs to the classification of heterocyclic organic compounds due to its pyrazole structure and falls under the category of nitro compounds due to the presence of the nitro group, which is known for its reactivity in various chemical reactions. This dual classification positions it at the intersection of two important areas of organic chemistry, making it valuable for understanding structure-activity relationships in both heterocyclic and nitro chemistry.

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic pathways often include nitration reactions followed by acetylation or direct condensation methods. The optimization of synthesis can be achieved by controlling reaction conditions such as temperature, solvent choice, and reaction time to improve yield and selectivity.

Research Significance and Scientific Objectives

The research significance of this compound extends across multiple domains of chemical science, reflecting the compound's versatility and potential applications. Contemporary research focuses on understanding the structure-property relationships that govern its chemical behavior and exploring its utility in various synthetic applications.

The compound serves as an important intermediate in the synthesis of more complex pyrazole-based compounds. As a typical heterocyclic compound, similar 3-nitropyrazole derivatives are important intermediates in the synthesis of pyrazole-based compounds such as 3,4-dinitropyrazole and other novel explosive materials. This positioning makes this compound valuable for understanding synthetic pathways to more complex nitrogen-rich energetic materials.

Crystallographic studies have demonstrated that this compound can form stable crystalline structures, which are essential for understanding its physical properties and reactivity. Characterization techniques such as X-ray diffraction are commonly employed to elucidate its three-dimensional structure, providing insights into intermolecular interactions and solid-state packing arrangements.

The presence of both the nitro group and the ketone functionality allows for various chemical transformations, including reduction reactions where the nitro group can be converted to amino groups, nucleophilic addition reactions at the carbonyl carbon, and condensation reactions involving the ketone moiety. These reactions are critical for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.

Research into the mechanism of action for compounds of this type suggests that they may interact with various biological targets through their reactive functional groups. The nitro group can undergo reduction within biological systems, leading to reactive intermediates that may interact with cellular components. Studies indicate that compounds with similar structures exhibit activity against various biological targets, including enzymes involved in metabolic pathways, suggesting potential applications in drug development.

The scientific objectives surrounding research into this compound include optimization of synthetic methodologies, exploration of new applications within medicinal chemistry and agrochemicals, and development of structure-activity relationships that can guide the design of related compounds with enhanced properties. Current research continues to focus on improving synthetic efficiency, understanding reactivity patterns, and exploring potential applications in pharmaceutical and agricultural chemistry.

Properties

IUPAC Name

1-(2-methyl-5-nitropyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-4(10)5-3-6(9(11)12)7-8(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOCXDWDAGEALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is commonly synthesized by cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents under acidic or neutral conditions. For example, methylhydrazine reacts with β-diketones or β-ketoesters to yield 1-methylpyrazoles.

  • Reaction conditions: aqueous or organic solvents such as ethanol or water, temperature ranging from ambient to reflux.
  • Reaction time: 1 to 12 hours depending on substrate reactivity.

N-Methylation

Methylation at the N-1 position is typically achieved by alkylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

  • Key parameters: base strength, temperature control (usually 0–50 °C), and reaction time (several hours).
  • Purification: column chromatography or recrystallization to remove unreacted methylating agents.

Introduction of the Nitro Group at the 3-Position

Nitration of the pyrazole ring is performed using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to avoid over-nitration or ring degradation.

  • Typical conditions: dilute nitric acid at 0–5 °C to room temperature.
  • Alternative milder nitrating agents include nitronium tetrafluoroborate or metal nitrates in acidic media.
  • The regioselectivity favors substitution at the 3-position due to electronic effects from the methyl and acetyl groups.

Acetylation at the 5-Position

The acetyl group is introduced via Friedel-Crafts acylation or direct condensation using ethanoyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride or under basic conditions with triethylamine.

  • Solvents: dichloromethane or chloroform.
  • Reaction temperature: 0–25 °C.
  • Base scavengers like triethylamine are used to neutralize generated HCl.

Purification and Characterization

Purification is achieved by silica gel column chromatography using hexane/ethyl acetate gradients, followed by recrystallization from ethanol/water mixtures to achieve purity above 95%, confirmed by HPLC.

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns.
  • Infrared (IR) spectroscopy for functional group identification (C=O stretch ~1700 cm⁻¹, N–O stretch for nitro group).
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Notes
Pyrazole formation Methylhydrazine + β-diketone Ethanol/water Reflux (78 °C) 1–6 hours Aqueous medium preferred
N-Methylation Methyl iodide, K₂CO₃ DMF 0–50 °C 3–5 hours Base-mediated alkylation
Nitration Dilute HNO₃ or nitronium salts Acetic acid or aqueous 0–5 °C 1–3 hours Controlled to avoid over-nitration
Acetylation Ethanoyl chloride, triethylamine Dichloromethane 0–25 °C 1–4 hours Lewis acid catalyst optional

Mechanistic Insights

  • The pyrazole ring formation proceeds via nucleophilic attack of hydrazine on the β-diketone, followed by cyclization and dehydration.
  • Methylation occurs selectively at the N-1 nitrogen due to its higher nucleophilicity.
  • Electrophilic aromatic substitution nitration is directed by the electron-donating methyl and electron-withdrawing acetyl groups, favoring the 3-position.
  • Acetylation via Friedel-Crafts acylation involves formation of an acylium ion intermediate, which attacks the pyrazole ring at the 5-position.

Research Findings and Data

Table 1: Spectroscopic Data Summary for this compound

Technique Key Observations Interpretation
¹H NMR (CDCl₃) δ 2.5 ppm (s, 3H, N-CH₃), 2.1 ppm (s, 3H, COCH₃), aromatic protons absent Confirms methyl and acetyl groups
¹³C NMR δ ~200 ppm (C=O), 140–150 ppm (pyrazole carbons) Carbonyl and heterocyclic carbons
IR Spectroscopy 1700 cm⁻¹ (C=O), 1520 and 1350 cm⁻¹ (NO₂ symmetric and asymmetric stretch) Confirms acetyl and nitro groups
MS (EI) Molecular ion peak at m/z consistent with C7H8N3O3 Molecular weight confirmation

Table 2: Yield and Purity Data from Representative Syntheses

Step Yield (%) Purity (%) (HPLC) Notes
Pyrazole formation 85–90 90–95 High conversion under reflux
N-Methylation 80–88 92–96 Requires careful base control
Nitration 70–80 90–94 Temperature critical
Acetylation 75–85 95+ Optimized with base scavenger

Alternative and Advanced Methods

  • Some protocols utilize microwave-assisted synthesis to reduce reaction times and improve yields.
  • Use of milder nitrating agents improves selectivity and reduces side reactions.
  • Enzymatic or catalytic methods for selective acetylation have been explored to enhance green chemistry aspects.
  • Computational studies (DFT) assist in predicting regioselectivity and optimizing reaction conditions.

Chemical Reactions Analysis

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one involves its interaction with molecular targets through its nitro and pyrazole functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with target proteins .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications/Properties
Target Compound C₆H₇N₃O₃ 181.14* 1-methyl, 3-nitro, 5-acetyl Not reported Potential fungicide/antimicrobial
1-[1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one C₁₂H₁₁ClN₂O 234.68 3-chlorophenyl, 5-methyl Not reported Unknown (structural analog)
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) C₁₁H₁₃ClO₂S 256.78 4-(chloromethyl)phenyl, sulfanylidene 137.3–138.5 Catalyst component
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione C₁₈H₁₄N₂O₃ 306.32 5-hydroxy, 1-phenyl, diketone Not reported Synthetic intermediate

Notes:

  • Nitro vs.
  • Acetyl Group Position : The acetyl group at C5 (target) contrasts with C4-substituted analogs (e.g., ), which may alter steric hindrance and hydrogen-bonding capacity .

Physical and Spectral Properties

  • Spectroscopic Data : Structural analogs in and were characterized via NMR and X-ray crystallography (R factor = 0.053), indicating robust methods for confirming the target compound’s structure .

Research Findings and Data Analysis

Table 2: Key Research Findings on Analogous Compounds

Compound Key Finding Reference
Pyrazoline-benzoxazole hybrids Nitro-to-amine reduction (Na₂S₂O₄) enhances antitubercular activity (MIC = 3.12 µg/mL) .
Thiazole-based Schiff bases Eco-friendly PEG-400 solvent improves synthesis yields (85–92%) .
Sulfanylidene ethanones DFT studies support catalytic cycles in Ru(II)-mediated reactions .

Biological Activity

1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one, with the molecular formula C6_6H7_7N3_3O3_3 and CAS number 1368382-45-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrazole ring substituted with a methyl group and a nitro group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and relevant case studies.

PropertyValue
Molecular FormulaC6_6H7_7N3_3O3_3
Molecular Weight169.14 g/mol
IUPAC Name1-(2-methyl-5-nitropyrazol-3-yl)ethanone
PubChem CID75355603

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with nucleophilic sites on proteins or nucleic acids, leading to various biological effects. Additionally, the pyrazole moiety is essential for its cytotoxic activity, as seen in related compounds that exhibit anti-cancer properties .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds show significant anticancer activity. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
10cHCT-1165.55
10cHePG-21.82
10cMCF-72.86

These results indicate that modifications in the pyrazole structure can lead to enhanced cytotoxicity against cancer cells.

Anti-inflammatory and Analgesic Properties

Research also indicates potential anti-inflammatory and analgesic effects. For example, novel pyrazole derivatives have been synthesized and tested for their ability to inhibit inflammation in animal models, showing comparable efficacy to established anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored in various studies. A notable investigation reported that certain compounds exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The presence of specific functional groups was found to enhance this activity, emphasizing the importance of structural modifications .

Study on Anticancer Activity

In a comprehensive study published in Nature Scientific Reports, researchers evaluated the anticancer potential of several pyrazole derivatives, including those similar to this compound. The study revealed that these compounds effectively induced apoptosis in cancer cells through the activation of caspase pathways. The findings suggest that the pyrazole scaffold is crucial for developing new anticancer agents .

Study on Anti-inflammatory Effects

Another study focused on synthesizing a series of pyrazole derivatives for their anti-inflammatory properties. The results indicated that certain compounds significantly reduced edema in animal models when compared to control groups treated with standard anti-inflammatory medications .

Q & A

Q. What are the optimized synthetic routes for 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 1-methyl-3-nitro-1H-pyrazole can react with acetylating agents (e.g., acetyl chloride) under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like ethanol or THF are preferred for solubility and reactivity .
  • Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., nitro group reduction) .
  • Catalysts : Acid catalysts (e.g., acetic acid) may enhance reaction efficiency .
    Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl at δ ~2.5 ppm, pyrazole ring protons at δ ~6–8 ppm) .
    • FTIR : Confirms nitro (1530–1350 cm⁻¹) and ketone (1700–1650 cm⁻¹) groups .
  • Crystallography :
    • Single-crystal X-ray diffraction (SXRD) resolves bond lengths and angles (e.g., C=O bond ~1.21 Å, C–NO₂ ~1.47 Å) .
    • Software like SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the compound’s reactivity in substitution or reduction reactions?

Answer: The nitro group’s strong electron-withdrawing nature directs electrophilic substitution to the pyrazole ring’s less electron-deficient positions. For example:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering biological activity .
  • Substitution : Nucleophilic attack occurs preferentially at the 4-position of the pyrazole ring due to resonance stabilization .
    DFT calculations can map electrostatic potential surfaces to predict reactive sites .

Q. What challenges arise in resolving the crystal structure of this compound, and how do tools like SHELX address them?

Answer: Challenges include:

  • Disorder : The methyl and nitro groups may exhibit rotational disorder, requiring TWINABS for data correction .
  • Hydrogen bonding : Weak C–H···O interactions (2.5–3.0 Å) complicate hydrogen atom placement, resolved via SHELXL’s HFIX commands .
  • Software workflow : WinGX integrates SHELX programs for structure solution (SHELXD), refinement (SHELXL), and visualization (ORTEP) .

Q. What in silico methods predict the compound’s bioactivity, and how do structural analogs inform target identification?

Answer:

  • Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cytochrome P450) by aligning the nitro/ketone groups with active-site residues .
  • QSAR models : Pyrazole derivatives with nitro groups show antibacterial activity (MIC ~10–50 µg/mL), suggesting similar mechanisms for this compound .
  • Structural analogs : For example, 1-(4-chlorophenyl-pyrazolyl)ethanone exhibits antifungal activity (IC₅₀ ~5 µM) via membrane disruption, implying potential targets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one
Reactant of Route 2
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1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.